molecular formula C17H16N4O2S B14107446 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14107446
M. Wt: 340.4 g/mol
InChI Key: YYVPHYWXIYJZER-UHFFFAOYSA-N
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Description

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a quinazoline core, a pyridine moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline and pyridine intermediates. The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents . The pyridine moiety is often introduced via nucleophilic substitution reactions involving halogenated pyridines . The final step involves the formation of the sulfanyl linkage, which can be achieved through thiol-ene click chemistry or other sulfur-based coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated pyridines, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its quinazoline core.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridine moiety can enhance the compound’s binding affinity and selectivity for these targets. The sulfanyl linkage may also play a role in modulating the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazoline derivatives: Known for their enzyme inhibitory activity.

    Pyridine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.

    Thioether-containing molecules: Often explored for their unique chemical reactivity and stability.

Uniqueness

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of a quinazoline core, a pyridine moiety, and a sulfanyl linkage. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N4O2S/c22-16(19-9-12-5-3-4-8-18-12)11-24-10-15-20-14-7-2-1-6-13(14)17(23)21-15/h1-8H,9-11H2,(H,19,22)(H,20,21,23)

InChI Key

YYVPHYWXIYJZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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